![molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4](/img/structure/B1371796.png)

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

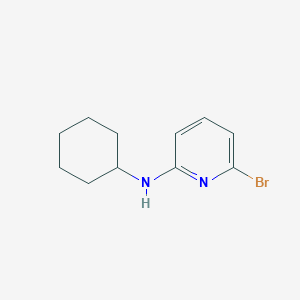

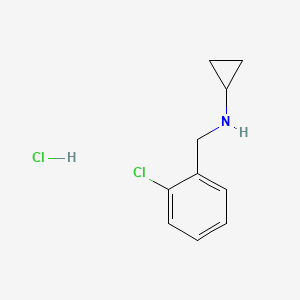

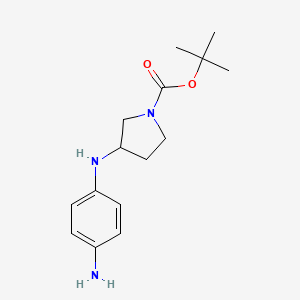

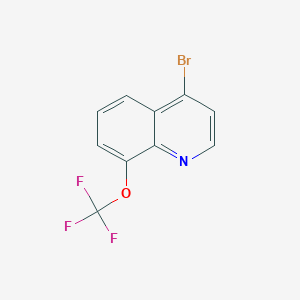

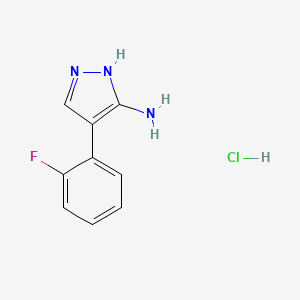

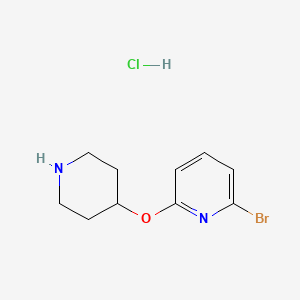

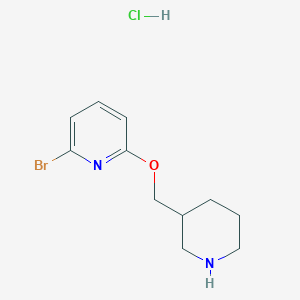

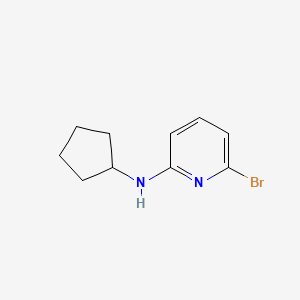

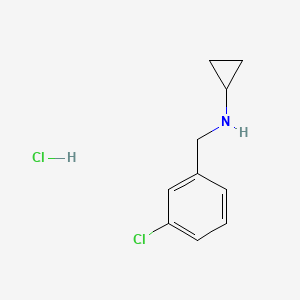

The compound “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule. It contains a trifluoromethyl group, a benzyl group, and a 1,2,3-triazole ring12. However, detailed information about this specific compound is not readily available.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-[3-(Trifluoromethyl)benzyl]piperazine has been documented3. However, the specific synthesis process for “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of similar compounds such as 1-[3-(Trifluoromethyl)benzyl]piperazine has been reported45. However, the specific molecular structure of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is not available in the retrieved data.

Chemical Reactions Analysis

The chemical reactions involving “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data. However, similar compounds have been used in various chemical reactions6.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 1-[3-(Trifluoromethyl)benzyl]piperazine have been reported3. However, the specific physical and chemical properties of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data.Scientific Research Applications

Results : Compounds with the trifluoromethyl group have been shown to exhibit a range of pharmacological activities, and their incorporation is a common strategy in drug design .

Results : Modifications to the compound resulted in nanomolar range affinity at certain adenosine receptor subtypes, indicating potential as a therapeutic agent .

Results : The method provides a pathway to introduce trifluoromethylthiol and selenol groups into organic molecules, expanding the toolkit for synthetic chemists .

Results : The procedure has been successful with primary alcohols, providing a new method for the synthesis of trifluoromethyl ethers .

Results : The analysis provides detailed information about the molecular structure and mass, crucial for the development of new drugs .

Catalysis

Results : Polymers containing this compound have shown promise in increasing the efficiency of solar cells .

Results : Modulation of GABA_A receptors by this compound could lead to new therapeutic agents for neurological conditions .

Results : Inhibition of c-Met kinase by derivatives of this compound could contribute to anticancer drug development .

Results : The introduction of this compound into materials has the potential to enhance their performance in specific applications .

Results : The use of this compound in Li-S batteries may help in suppressing the shuttle effect and improving battery life .

Results : As a fluorescent probe, this compound could aid in the visualization of cellular processes and contribute to biomedical research .

Results : The triazole derivatives have shown effectiveness in preliminary studies, indicating potential as antiviral agents .

Results : Compounds with the trifluoromethyl group have been found to be effective in controlling various pests and weeds .

Results : Modified materials exhibit improved properties, such as increased resistance to environmental stressors .

Results : Enhanced reaction rates and selectivity have been observed in the presence of this compound, indicating its potential as a catalyst .

Results : The compound has shown potential in enhancing the contrast and specificity of imaging agents .

Results : Preliminary results suggest that the compound could be effective in environmental remediation efforts .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard1. It causes severe skin burns and eye damage. However, the specific safety and hazards of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data.

Future Directions

The future directions for “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data. However, the use of fluorine-containing compounds in pharmaceutical research is increasing8, suggesting potential future directions for this compound.

Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and analysis would be required for a more complete understanding of this compound.

properties

IUPAC Name |

[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZHXGCIFNXZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)